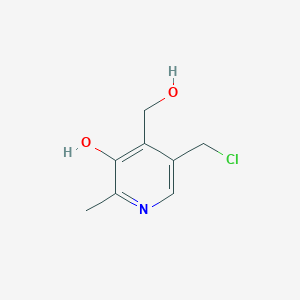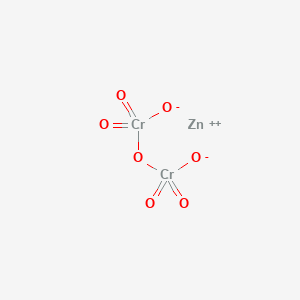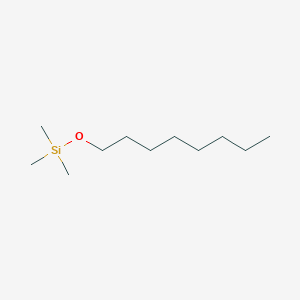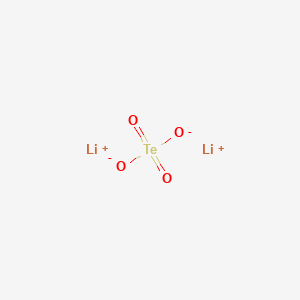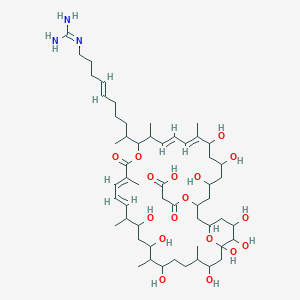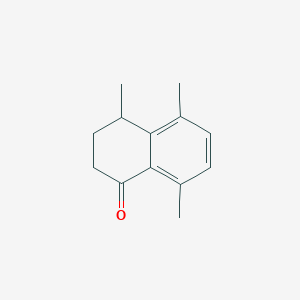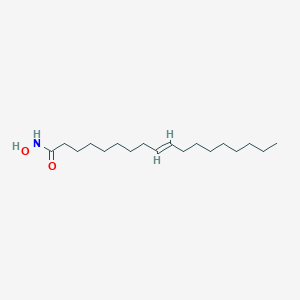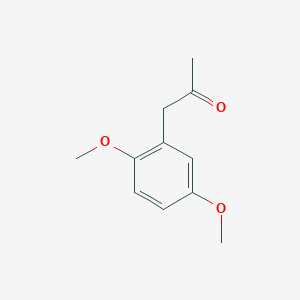
2-Propanone, 1-(2,5-dimethoxyphenyl)-
Overview
Description
2-Propanone, 1-(2,5-dimethoxyphenyl)-, also known as 2,5-Dimethoxyphenylpropan-2-one, is an organic compound that is widely used in the synthesis of various drugs and chemicals. It is a colorless liquid with a low boiling point of 55°C and a pungent odor. The compound is a derivative of propanone, which is a colorless, flammable liquid. It is soluble in water and alcohol and is used in a variety of laboratory and industrial applications.
Scientific Research Applications
Application in Psychedelic Science
Field
Summary of Application
The compound “1-(2,5-dimethoxyphenyl)propan-2-one” is structurally similar to DOI (2,5-Dimethoxy-4-iodoamphetamine), a psychedelic drug that belongs to the amphetamine family of compounds . DOI has been studied for its effects on the serotonin 5-HT 2 receptor subtypes .
Methods of Application
In 1987, a research team identified the DOI binding site in the rat brain using the radioactive form [125I]-DOI .
Results or Outcomes
Studies have shown that DOI is a potent agonist and has a high affinity for the serotonin 5-HT 2 receptor subtypes . These studies suggest that DOI-based therapies could be developed to prevent and treat inflammation .
Application in Organic Chemistry
Field
Summary of Application
The compound “1-(2,5-dimethoxyphenyl)propan-2-one” can be used in the synthesis of other complex organic compounds .
Methods of Application
The compound can be used in reactions such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . It can also be used in the preparation of potential bioactive compounds .
Results or Outcomes
The compound has been successfully used in the synthesis of various organic compounds, including 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
Application in Neuropharmacology
Field
Summary of Application
The compound “1-(2,5-dimethoxyphenyl)propan-2-one” is structurally similar to IQP, a compound that has been studied for its effects on the intracellular signaling pathways of serotonin (5-HT) .
Methods of Application
The isometric measurements were used to study the effects of IQP .
Results or Outcomes
The data suggest that IQP has an additional specific action affecting the intracellular signaling pathways of 5-HT .
Application in Organic Synthesis
Field
Methods of Application
The compound can be used in reactions such as the preparation of potential bioactive compounds .
Results or Outcomes
Application in Mass Spectrometry
Field
Summary of Application
The compound “1-(2,5-dimethoxyphenyl)propan-2-one” can be used in mass spectrometry for the identification and quantification of complex mixtures .
Methods of Application
The compound can be ionized and fragmented to produce a mass spectrum that can be used for its identification .
Results or Outcomes
The mass spectrum of “1-(2,5-dimethoxyphenyl)propan-2-one” has been recorded and can be used for its identification in complex mixtures .
Application in Material Science
Field
Summary of Application
The compound “1-(2,5-dimethoxyphenyl)propan-2-one” can be used in the synthesis of materials with potential applications in various fields .
Methods of Application
The compound can be used in reactions for the preparation of materials with specific properties .
Results or Outcomes
The compound has been successfully used in the synthesis of various materials .
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCPISZJMCQMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884743 | |
| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanone, 1-(2,5-dimethoxyphenyl)- | |
CAS RN |
14293-24-4 | |
| Record name | 1-(2,5-Dimethoxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14293-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14293-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



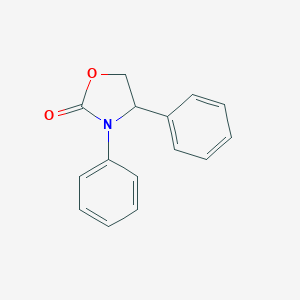
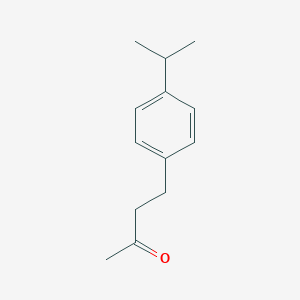
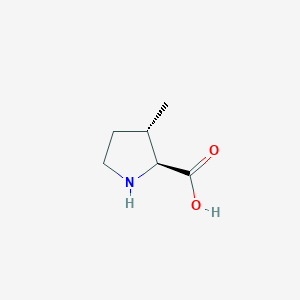
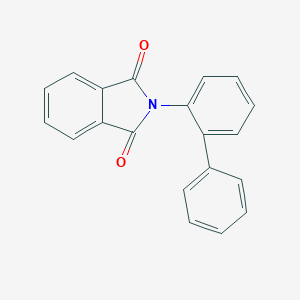

![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
